molecular formula C19H20N6O B6714296 N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide

N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide

Cat. No.: B6714296
M. Wt: 348.4 g/mol
InChI Key: NHMSNSURDRKPTI-UHFFFAOYSA-N
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Description

N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide is a complex organic compound that features a pyrimidine ring, a phenyl ring, and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Properties

IUPAC Name

N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-13(25-11-3-9-21-25)19(26)23-16-5-2-4-15(12-16)22-17-8-10-20-18(24-17)14-6-7-14/h2-5,8-14H,6-7H2,1H3,(H,23,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSNSURDRKPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2)C3CC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the phenyl group, and the incorporation of the pyrazole ring. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and pyrazole derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., NaBH₄, LiAlH₄), and nucleophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(2-cyclopropylpyrimidin-4-yl)amino]phenyl]-2-pyrazol-1-ylpropanamide is unique due to its specific combination of pyrimidine, phenyl, and pyrazole rings, which confer distinct pharmacological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .

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